Cas no 1804372-79-9 (6-Chloro-2-(difluoromethyl)-4-nitropyridine-3-acetonitrile)
6-Chloro-2-(difluoromethyl)-4-nitropyridine-3-acetonitrile Chemical and Physical Properties
Names and Identifiers
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- 6-Chloro-2-(difluoromethyl)-4-nitropyridine-3-acetonitrile
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- Inchi: 1S/C8H4ClF2N3O2/c9-6-3-5(14(15)16)4(1-2-12)7(13-6)8(10)11/h3,8H,1H2
- InChI Key: LTYYAZHKOIPLJM-UHFFFAOYSA-N
- SMILES: ClC1=CC(=C(CC#N)C(C(F)F)=N1)[N+](=O)[O-]
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 314
- XLogP3: 2
- Topological Polar Surface Area: 82.5
6-Chloro-2-(difluoromethyl)-4-nitropyridine-3-acetonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029049842-1g |
6-Chloro-2-(difluoromethyl)-4-nitropyridine-3-acetonitrile |
1804372-79-9 | 97% | 1g |
$1,475.10 | 2022-04-02 |
6-Chloro-2-(difluoromethyl)-4-nitropyridine-3-acetonitrile Related Literature
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Jason Wan Lab Chip, 2020,20, 4528-4538
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
Additional information on 6-Chloro-2-(difluoromethyl)-4-nitropyridine-3-acetonitrile
Introduction to 6-Chloro-2-(difluoromethyl)-4-nitropyridine-3-acetonitrile (CAS No. 1804372-79-9)
6-Chloro-2-(difluoromethyl)-4-nitropyridine-3-acetonitrile is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research due to its versatile structural features. This compound, identified by the CAS number 1804372-79-9, represents a critical intermediate in the synthesis of various biologically active molecules. Its molecular structure incorporates a pyridine core, which is a common scaffold in medicinal chemistry, flanked by functional groups that enhance its reactivity and utility in synthetic pathways.
The presence of a chloro substituent at the 6-position and a difluoromethyl group at the 2-position introduces unique electronic and steric properties to the molecule. These modifications make it an attractive building block for designing novel compounds with tailored pharmacological profiles. The nitropyridine moiety further contributes to its potential as a precursor in the development of drugs targeting neurological and inflammatory disorders.
In recent years, there has been a surge in research focused on developing new therapeutic agents with improved efficacy and reduced side effects. The compound 6-Chloro-2-(difluoromethyl)-4-nitropyridine-3-acetonitrile has emerged as a key intermediate in this endeavor. Its structural features allow for facile modifications, enabling chemists to explore diverse chemical spaces and identify promising candidates for further development.
One of the most compelling aspects of this compound is its role in the synthesis of kinase inhibitors, which are pivotal in treating cancers and other chronic diseases. The combination of a pyridine ring with electron-withdrawing groups such as the chloro and nitro substituents enhances binding affinity to biological targets. Moreover, the difluoromethyl group is known to improve metabolic stability and binding interactions, making it a valuable component in drug design.
Recent studies have highlighted the utility of this compound in the development of antiviral agents. The structural motif present in 6-Chloro-2-(difluoromethyl)-4-nitropyridine-3-acetonitrile has been shown to interact effectively with viral proteases and polymerases, inhibiting their activity and thereby reducing viral replication. This finding underscores the importance of this intermediate in combating emerging infectious diseases.
The agrochemical sector has also benefited from the use of this compound. Its derivatives have demonstrated promising activity against various pests and pathogens, offering new solutions for sustainable agriculture. The ability to modify its structure allows researchers to fine-tune its properties, ensuring optimal performance while minimizing environmental impact.
The synthesis of 6-Chloro-2-(difluoromethyl)-4-nitropyridine-3-acetonitrile involves multi-step organic transformations that showcase modern synthetic methodologies. Advanced techniques such as cross-coupling reactions, nucleophilic substitutions, and catalytic hydrogenations are employed to construct the desired framework efficiently. These synthetic strategies not only highlight the compound's complexity but also demonstrate the ingenuity behind modern chemical synthesis.
In conclusion, 6-Chloro-2-(difluoromethyl)-4-nitropyridine-3-acetonitrile (CAS No. 1804372-79-9) is a multifaceted compound with significant potential in pharmaceuticals, agrochemicals, and materials science. Its unique structural features make it an invaluable intermediate for developing novel bioactive molecules. As research continues to uncover new applications for this compound, its importance in advancing scientific discovery is undeniable.
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